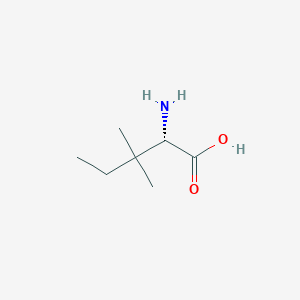
3-methyl-L-alloisoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-L-alloisoleucine, also known as this compound, is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolic Research
1. Role in Maple Syrup Urine Disease (MSUD)
3-Methyl-L-alloisoleucine is primarily studied in the context of maple syrup urine disease, a genetic disorder characterized by the accumulation of branched-chain amino acids due to a deficiency in the branched-chain alpha-keto acid dehydrogenase complex. In patients with MSUD, elevated levels of L-alloisoleucine serve as a biomarker for the disorder, with concentrations above 5 µmol/L indicating a high probability of MSUD diagnosis .
2. Mechanism of Formation
Research indicates that 3-methyl-2-oxopentanoate is an immediate byproduct of L-isoleucine transamination, leading to the formation of L-alloisoleucine. This process is crucial for understanding the metabolic pathways involved in amino acid metabolism and the pathological mechanisms underlying MSUD . Studies involving oral loading of L-isoleucine have demonstrated that L-alloisoleucine accumulates gradually, highlighting its metabolic relationship with L-isoleucine .
Diagnostic Applications
1. Biomarker for MSUD
The measurement of plasma L-alloisoleucine levels is utilized as a diagnostic tool for MSUD. Its specificity and sensitivity make it an essential marker for identifying patients with this condition . The correlation between elevated alloisoleucine levels and the severity of MSUD provides insights into the residual enzymatic activity in affected individuals, aiding in clinical decision-making regarding dietary management and treatment strategies .
2. Research on Elimination Kinetics
Studies have assessed the total body and renal elimination kinetics of L-alloisoleucine after oral administration in both healthy subjects and MSUD patients. Findings reveal significant differences in elimination rates between these groups, further supporting its role as a diagnostic marker . The half-life of elimination varies considerably, indicating different metabolic capacities among individuals with varying degrees of MSUD severity.
Therapeutic Potential
1. Nutritional Interventions
Given its role in amino acid metabolism, there is potential for using this compound in dietary interventions aimed at managing metabolic disorders. For instance, controlled supplementation may help normalize amino acid profiles in patients with MSUD, although further research is needed to establish effective protocols .
2. Neuroprotective Effects
Emerging studies suggest that certain metabolites derived from branched-chain amino acids may exert neuroprotective effects. While direct evidence regarding this compound is limited, its relationship with neurotoxic metabolites in MSUD highlights the need for further exploration into its potential therapeutic roles in neuroprotection and cognitive health .
Summary Table: Key Applications of this compound
| Application Area | Details |
|---|---|
| Metabolic Research | - Role in MSUD pathophysiology - Mechanistic studies on transamination |
| Diagnostic Utility | - Biomarker for MSUD diagnosis - Correlation with disease severity |
| Therapeutic Potential | - Nutritional interventions for metabolic disorders - Possible neuroprotective effects |
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.2 g/mol |
IUPAC名 |
(2S)-2-amino-3,3-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4-7(2,3)5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1 |
InChIキー |
AQIFZAKDNFZWND-RXMQYKEDSA-N |
異性体SMILES |
CCC(C)(C)[C@@H](C(=O)O)N |
正規SMILES |
CCC(C)(C)C(C(=O)O)N |
同義語 |
beta-methylisoleucine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















